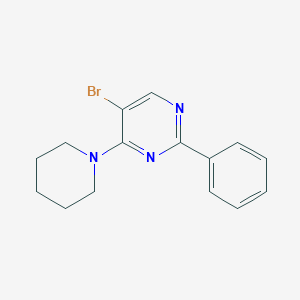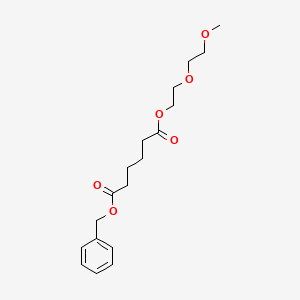
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with a butan-2-yl group and an undecyl group as substituents. Diamines are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.
Méthodes De Préparation
The synthesis of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be compared with other diamines such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their structure. For example, ethylenediamine is commonly used as a chelating agent, while hexamethylenediamine is a key monomer in the production of nylon. The unique structure of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine imparts specific properties that make it suitable for certain applications, such as its potential biological activity and use in industrial processes.
Propriétés
Numéro CAS |
627522-01-4 |
|---|---|
Formule moléculaire |
C17H38N2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
N'-butan-2-yl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-4-6-7-8-9-10-11-12-13-14-18-15-16-19-17(3)5-2/h17-19H,4-16H2,1-3H3 |
Clé InChI |
VHJLWWFUAMYTDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
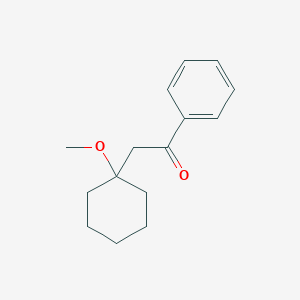
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
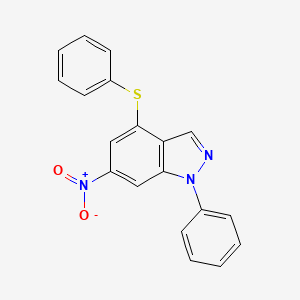
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
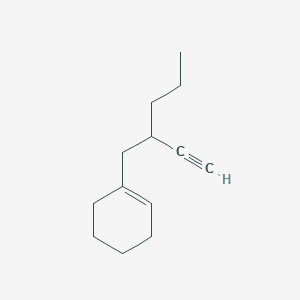
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)


